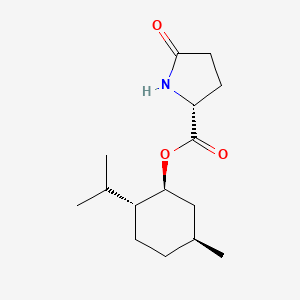
8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicine as anxiolytics, sedatives, and muscle relaxants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-b][1,5]benzodiazepine core, followed by the introduction of the N,N-diethylaminocarbonyl group and the ethyl and methyl substituents. Common reagents used in these steps include alkyl halides, amines, and carbonyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzodiazepines.
Applications De Recherche Scientifique
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis methods, and structure-activity relationships.
Biology: The compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Given its benzodiazepine core, it may have potential as a therapeutic agent for conditions such as anxiety, insomnia, and muscle spasms.
Industry: The compound could be used in the development of new materials, pharmaceuticals, and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one likely involves interactions with specific molecular targets, such as neurotransmitter receptors in the central nervous system. These interactions can modulate the activity of neurotransmitters, leading to effects such as sedation, anxiolysis, and muscle relaxation. The exact pathways and molecular targets would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.
Lorazepam: Another benzodiazepine with similar therapeutic applications.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substituents and structure, which may confer distinct chemical and biological properties compared to other benzodiazepines. These unique features could potentially lead to novel applications and therapeutic benefits.
Propriétés
| 133626-79-6 | |
Formule moléculaire |
C20H24N4O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N,N,11-triethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepine-8-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-5-23(6-2)19(25)14-10-11-16-17(13-14)22(4)20(26)15-9-8-12-21-18(15)24(16)7-3/h8-13H,5-7H2,1-4H3 |
Clé InChI |
ULGJRFORTDIWQR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C(=O)N(CC)CC)N(C(=O)C3=C1N=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




